molecular formula C14H13N3O5 B11126612 N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide

N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide

Cat. No.: B11126612
M. Wt: 303.27 g/mol
InChI Key: PJOLEXZMXOPCSO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide typically involves the reaction of furan-2-carbaldehyde with 4-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then acetylated to yield the final product. The reaction conditions often include mild temperatures and the use of organic solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-[2-(furan-2-yl)-1-[(4-aminophenyl)amino]-2-oxoethyl]acetamide.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide involves its interaction with specific molecular targets. For instance, its potential anti-cancer activity is attributed to its ability to inhibit enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(furan-2-yl)-1-(4-aminophenyl)amino]-2-oxoethyl]acetamide
  • **N-[2-(furan-2-yl)-1-(4-chlorophenyl)amino]-2-oxoethyl]acetamide
  • **N-[2-(furan-2-yl)-1-(4-methoxyphenyl)amino]-2-oxoethyl]acetamide

Uniqueness

N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

IUPAC Name

N-[2-(furan-2-yl)-1-(4-nitroanilino)-2-oxoethyl]acetamide

InChI

InChI=1S/C14H13N3O5/c1-9(18)15-14(13(19)12-3-2-8-22-12)16-10-4-6-11(7-5-10)17(20)21/h2-8,14,16H,1H3,(H,15,18)

InChI Key

PJOLEXZMXOPCSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CO1)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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